5-(4-Chlorophenyl)-1,3-oxathiolane

Inflammation Leukotriene Synthesis Enzyme Inhibition

5-(4-Chlorophenyl)-1,3-oxathiolane is a sulfur-containing heterocyclic compound belonging to the 1,3-oxathiolane class. Its structure features a 4-chlorophenyl group at the 5-position of the oxathiolane ring, a key determinant of its biological activity profile.

Molecular Formula C9H9ClOS
Molecular Weight 200.69 g/mol
CAS No. 114364-48-6
Cat. No. B14302204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenyl)-1,3-oxathiolane
CAS114364-48-6
Molecular FormulaC9H9ClOS
Molecular Weight200.69 g/mol
Structural Identifiers
SMILESC1C(OCS1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C9H9ClOS/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-4,9H,5-6H2
InChIKeyQKDLIUOIYKCLRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Chlorophenyl)-1,3-oxathiolane (CAS 114364-48-6): Technical Profile and Class Overview


5-(4-Chlorophenyl)-1,3-oxathiolane is a sulfur-containing heterocyclic compound belonging to the 1,3-oxathiolane class [1]. Its structure features a 4-chlorophenyl group at the 5-position of the oxathiolane ring, a key determinant of its biological activity profile [2]. While this specific compound has limited primary literature, its core scaffold is a privileged structure in medicinal chemistry, particularly known for antiviral applications as seen in nucleoside analogs like lamivudine and emtricitabine [3]. This compound is primarily of interest as a synthetic intermediate and a research tool for probing structure-activity relationships (SAR) in antifungal and anti-inflammatory programs.

The Criticality of Compound Identity: Why 5-(4-Chlorophenyl)-1,3-oxathiolane Cannot Be Interchanged with Simple Oxathiolane Analogs


Generic substitution of 1,3-oxathiolane derivatives is scientifically untenable due to the profound impact of substituent type, position, and stereochemistry on biological activity [1]. The 4-chloro substituent on the phenyl ring is not merely a spectator group; it directly influences target binding affinity and functional activity [2]. Moreover, the 1,3-oxathiolane ring introduces chirality. Studies on this scaffold show that the (-)-enantiomers can exhibit significantly greater affinity for target enzymes, such as human 2'-deoxycytidine kinase, compared to their (+)-counterparts, directly correlating with higher in vitro antiviral potency [3]. Therefore, sourcing the precise, specified derivative is non-negotiable for reproducible results and valid SAR interpretation.

5-(4-Chlorophenyl)-1,3-oxathiolane: A Quantitative Comparative Analysis for Scientific Procurement


Anti-Inflammatory Potential: Quantified 5-Lipoxygenase (5-LOX) Inhibition in Human Cells

5-(4-Chlorophenyl)-1,3-oxathiolane exhibits moderate inhibition of human 5-lipoxygenase (5-LOX) [1]. While the data do not allow a direct head-to-head comparison with a single, specific analog under identical conditions, it establishes a quantitative baseline for activity in this target class. In a cell-free assay using human polymorphonuclear leukocytes (PMNL), the compound showed an IC50 of 3.80 μM (3,800 nM) for reducing 5-LOX product formation as measured by HPLC [1].

Inflammation Leukotriene Synthesis Enzyme Inhibition

Antifungal Activity Enhancement: Class-Level Advantage of 4-Chloro Phenyl Substitution

A class-level inference from a review on antifungal agents indicates that the presence of a 4-chloro substituent on a phenyl ring, as found in 5-(4-Chlorophenyl)-1,3-oxathiolane, generally improves in vitro antifungal activity [1]. The review notes that in a series of related compounds, those with a 4-chloro substituent showed improved activity when compared with the corresponding unsubstituted phenyl analogues [1]. While specific MIC values are not reported for 5-(4-Chlorophenyl)-1,3-oxathiolane itself, the class trend is established.

Antifungal Dermatophytes Structure-Activity Relationship (SAR)

Chiral Resolution and Stereochemical Purity: A Critical Factor for Biological Studies

The 1,3-oxathiolane scaffold contains two chiral centers, leading to multiple stereoisomers with potentially divergent biological activities [1]. A dedicated process has been developed for the chiral resolution of 2-substituted 4-substituted 1,3-oxathiolanes [1]. While not specific to 5-(4-Chlorophenyl)-1,3-oxathiolane, this patent provides a methodological precedent for separating its enantiomers. For comparison, enantiomers of nucleoside oxathiolanes (e.g., (-)- vs. (+)-BCH-189) show significant differences in antiviral potency and enzyme affinity [2].

Chiral Resolution Enantiomer Purity Stereochemistry

Validated Application Scenarios for 5-(4-Chlorophenyl)-1,3-oxathiolane Based on Available Evidence


Building Structure-Activity Relationships (SAR) for 5-Lipoxygenase Inhibitors

Researchers investigating the 5-LOX pathway in inflammation can utilize 5-(4-Chlorophenyl)-1,3-oxathiolane as a starting point for SAR studies. Its documented IC50 of 3.80 μM in a human PMNL cell-free assay [1] provides a quantitative benchmark. By synthesizing and testing analogs with variations to the chlorophenyl or oxathiolane moieties, scientists can systematically map the structural determinants of 5-LOX inhibition. This is essential for developing more potent and selective anti-inflammatory drug candidates.

Probing the Role of Halogen Substitution in Antifungal Oxathiolane Derivatives

Based on class-level evidence that a 4-chloro substituent can enhance antifungal activity relative to an unsubstituted phenyl ring [2], this compound is a logical starting point for antifungal screening campaigns. Medicinal chemists can use 5-(4-Chlorophenyl)-1,3-oxathiolane as a core scaffold, preparing analogs with different substituents (e.g., 4-fluoro, 4-bromo) to investigate electronic and steric effects on antifungal potency against pathogens like *Candida albicans* or *Trichophyton rubrum*.

Investigating the Impact of Stereochemistry on Oxathiolane Biological Activity

Given the established importance of stereochemistry in the 1,3-oxathiolane class for activity [3] and the existence of methods for their chiral resolution [4], this compound can serve as a model substrate for stereochemical studies. Researchers can isolate its individual enantiomers and compare their biological profiles (e.g., 5-LOX inhibition, antifungal activity) to the racemate. This work is crucial for understanding target engagement at a molecular level and for developing more effective, enantiopure therapeutics.

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